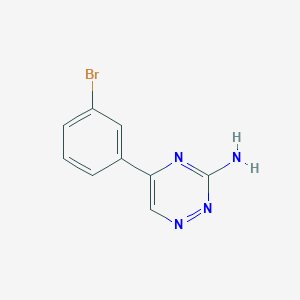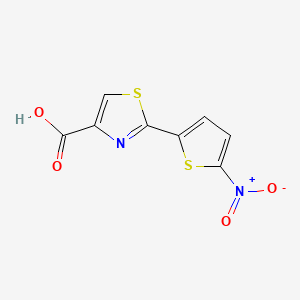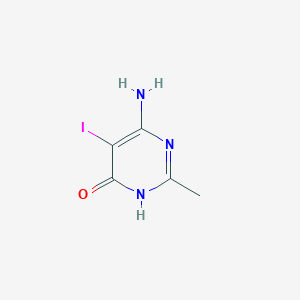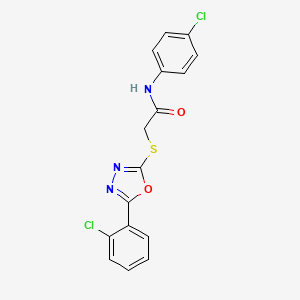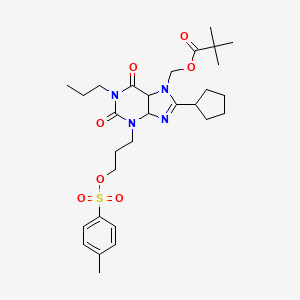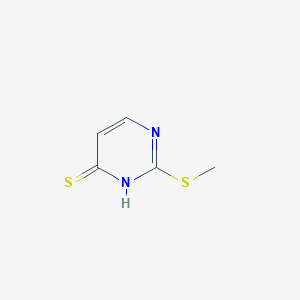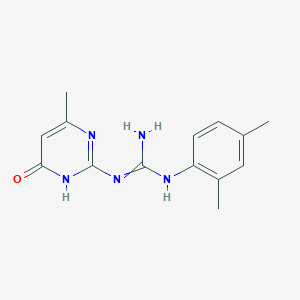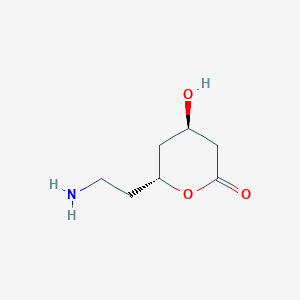
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona es un compuesto químico con una estructura única que incluye un anillo oxano sustituido con un grupo aminoetil y un grupo hidroxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, que incluyen precursores para el anillo oxano y el grupo aminoetil.
Formación del anillo oxano: El anillo oxano se forma a través de una serie de reacciones de ciclización. Estas reacciones a menudo requieren catalizadores específicos y condiciones de reacción para asegurar la estereoquímica correcta.
Introducción del grupo aminoetil: El grupo aminoetil se introduce a través de reacciones de sustitución nucleofílica. Los reactivos comunes para este paso incluyen etilendiamina y compuestos relacionados.
Hidroxilación: El grupo hidroxilo se introduce a través de reacciones de oxidación. Los reactivos como el peróxido de hidrógeno o el tetróxido de osmio se utilizan comúnmente para este propósito.
Métodos de producción industrial
La producción industrial de (4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona implica la escalabilidad de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, seleccionar solventes adecuados y asegurar la pureza del producto final a través de técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto puede reducirse para formar alcoholes o aminas.
Sustitución: El grupo aminoetil puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno, el tetróxido de osmio o el permanganato de potasio.
Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes primarios o secundarios.
Aplicaciones Científicas De Investigación
(4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona involucra su interacción con objetivos y vías moleculares específicas. El grupo aminoetil puede interactuar con enzimas y receptores, mientras que el grupo hidroxilo puede participar en enlaces de hidrógeno y otras interacciones. Estas interacciones pueden modular las vías bioquímicas y conducir a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de (2-aminoetil) 2-aminoetanoato: Similar en estructura pero con diferentes grupos funcionales.
Ácido 4-[(terc-butoxicarbonil)amino]fenilborónico: Contiene un grupo ácido borónico en lugar de un anillo oxano.
Singularidad
(4R,6R)-6-(2-aminoetil)-4-hidroxioxan-2-ona es único debido a su estereoquímica específica y la presencia de un grupo aminoetil y un grupo hidroxilo en el anillo oxano. Esta combinación de características le confiere propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
Clave InChI |
BRVZJVWQCGAIPE-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H](CC(=O)O[C@@H]1CCN)O |
SMILES canónico |
C1C(CC(=O)OC1CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
